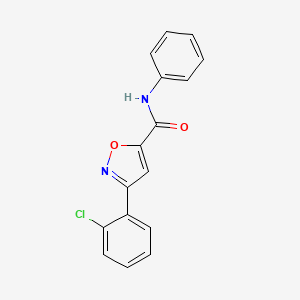

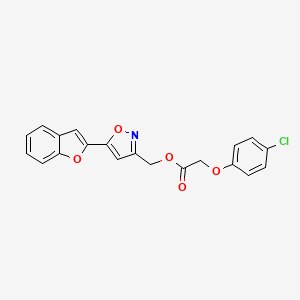

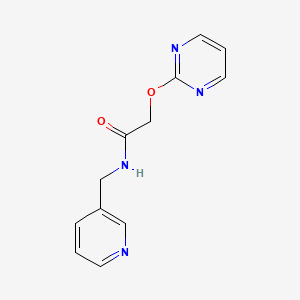

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antioomycete Activity

The compound has demonstrated promising antioomycete activity against the phytopathogen Pythium recalcitrans. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these derivatives, compound I23 exhibited the highest in vitro potency against P. recalcitrans, surpassing the commercial fungicide hymexazol. Additionally, I23 showed significant in vivo preventive efficacy at specific doses, suggesting its potential as an antioomycete agent .

Mode of Action

Studies have indicated that the mode of action of compound I23 involves disrupting the biological membrane systems of P. recalcitrans. Physiological, biochemical, ultrastructural, and lipidomics analyses supported this hypothesis. Understanding the mechanism of action is crucial for further optimization and design of potent derivatives .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (3D-QSAR) models revealed the importance of the C4-carboxyl group and other structural features for activity. These insights can guide future modifications to enhance antioomycete properties .

Natural Product Mimicry

Natural products (NPs) often serve as sources of agrochemical active ingredients. However, their complexity and limited availability can hinder direct application. Synthetic mimics derived from NPs, such as the 3,4-dihydroisoquinolin-1(2H)-one scaffold, offer a solution. The Castagnoli–Cushman reaction facilitates the synthesis of bioactive derivatives for crop protection .

Other Natural Occurrences

Apart from synthetic derivatives, naturally occurring 3,4-dihydroquinoline-2-one derivatives have been isolated from extremophilic sources. These compounds exhibit diverse biological activities and may inspire further research .

Lead Compound

Compound 1, with its acid head and cyclic tail containing the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline skeleton, shows promise as a binding moiety for both PPARα and PPARγ. Its potential applications extend beyond antioomycete activity .

特性

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-12(2)10-15(23)19-17-20-21-18(26-17)25-11-16(24)22-9-5-7-13-6-3-4-8-14(13)22/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYGZKABUOZUPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412501.png)

![4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2412506.png)

![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2412518.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)